molecular formula C16H22O4 B2575980 methyl 4-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butanoate CAS No. 2411635-68-0

methyl 4-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butanoate

Cat. No.: B2575980
CAS No.: 2411635-68-0
M. Wt: 278.348
InChI Key: JHYBPLVTQKSINX-UHFFFAOYSA-N
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Description

Tetrahydropyran (THP) is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . It’s often used in organic synthesis, specifically, the 2-tetrahydropyranyl (THP-) ethers derived from the reaction of alcohols and 3,4-dihydropyran are commonly used as protecting groups .


Synthesis Analysis

One classic procedure for the organic synthesis of tetrahydropyran is by hydrogenation of the 3,4- isomer of dihydropyran with Raney nickel . In a typical procedure, the alcohol is treated with 3,4-dihydropyran and p-toluenesulfonic acid in dichloromethane at ambient temperature .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Tetrahydropyran derivatives, for example, are resilient to a variety of reactions. The alcohol can later be restored by acid-catalyzed hydrolysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various experimental methods. For tetrahydropyran, it is a colourless volatile liquid .

Scientific Research Applications

Stereochemistry in Grignard Reactions

Research highlights the stereochemical outcomes of Grignard reactions involving conformationally mobile δ-keto esters, including those similar to the chemical structure of interest. The study reveals that solvent and reactant variations significantly impact the stereochemical configuration of the resulting compounds, indicating the intricate control of stereochemistry in synthetic pathways (Colantoni et al., 1978).

Novel Michael-Wittig Reactions

Another study explores the Michael-Wittig reactions involving compounds structurally related to "methyl 4-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butanoate", leading to the synthesis of highly functionalized cyclohexenonedicarboxylates. This demonstrates the compound's potential as a precursor in synthesizing complex organic structures with diverse functional groups (Moorhoff, 1997).

Microwave-Assisted Synthesis

A green synthesis approach using microwave irradiation emphasizes the compound's role in facilitating the synthesis of pyrano[2,3-d]pyrimidine derivatives, showcasing its versatility in promoting efficient, environmentally friendly synthetic methods. The study also highlights the compound's potential in generating bioactive molecules with antimicrobial properties (Bhat et al., 2015).

Hetero-Diels–Alder Reactions

The catalytic potential of "this compound" in Lewis acid-catalyzed Hetero-Diels–Alder reactions is demonstrated through its use in synthesizing substituted dihydropyrans. This underscores the compound's utility in constructing cyclic structures, a fundamental operation in organic synthesis (Sera et al., 1994).

Photolabile Hydrophobic Molecules

A novel application involves using "this compound" as a photolabile protecting group in the optical gating of synthetic ion channels. This innovative research indicates the compound's potential in the development of light-responsive materials and devices, opening new avenues in materials science and nanotechnology (Ali et al., 2012).

Properties

IUPAC Name

methyl 4-[4-(oxan-2-yloxy)phenyl]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-18-15(17)6-4-5-13-8-10-14(11-9-13)20-16-7-2-3-12-19-16/h8-11,16H,2-7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYBPLVTQKSINX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC1=CC=C(C=C1)OC2CCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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